methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an isothiocyanate group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene or by using a one-pot synthesis involving carbon disulfide and an alkyl halide.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the interactions of isothiocyanate groups with biological molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate involves its ability to react with nucleophiles, such as amino acids in proteins. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The isothiocyanate group is particularly reactive, making it a useful moiety for modifying biological molecules.
Comparison with Similar Compounds
Methyl 3-isothiocyanato-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 5-position.
Methyl 3-isothiocyanato-5-ethyl-1H-pyrrole-2-carboxylate: Has an ethyl group instead of a methyl group at the 5-position.
Methyl 3-isothiocyanato-5-phenyl-1H-pyrrole-2-carboxylate: Contains a phenyl group at the 5-position.
Uniqueness: Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methyl group at the 5-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-3-6(9-4-13)7(10-5)8(11)12-2/h3,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKDJQGHEQKTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OC)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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